molecular formula C17H24N2O4 B11539219 Tert-butyl 4-hydroxy-2-[(4-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate

Tert-butyl 4-hydroxy-2-[(4-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate

Cat. No.: B11539219
M. Wt: 320.4 g/mol
InChI Key: YUHVSUCWWJDOTN-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-2-[(4-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a hydroxy group, a carbamoyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-2-[(4-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the hydroxy and carbamoyl groups. The tert-butyl group is then added to the structure. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-2-[(4-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbamoyl group may produce amines.

Scientific Research Applications

Tert-butyl 4-hydroxy-2-[(4-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-2-[(4-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-hydroxy-2-[(4-methylphenyl)carbamoyl]piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    Tert-butyl 4-hydroxy-2-[(4-methylphenyl)carbamoyl]indole-1-carboxylate: Contains an indole ring instead of a pyrrolidine ring.

Uniqueness

Tert-butyl 4-hydroxy-2-[(4-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and ring structure

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl 4-hydroxy-2-[(4-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H24N2O4/c1-11-5-7-12(8-6-11)18-15(21)14-9-13(20)10-19(14)16(22)23-17(2,3)4/h5-8,13-14,20H,9-10H2,1-4H3,(H,18,21)

InChI Key

YUHVSUCWWJDOTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CC(CN2C(=O)OC(C)(C)C)O

Origin of Product

United States

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